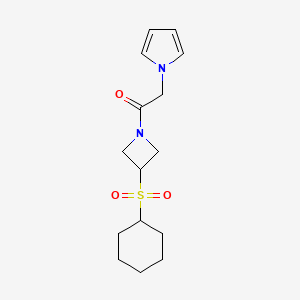

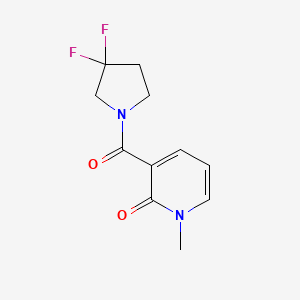

1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones : An efficient method utilizing catalytic amounts of molecular iodine under microwave irradiation for the synthesis of 3-pyrrole-substituted 2-azetidinones has been developed. This technique is effective for a range of substituents, including the mono- and polyaromatic groups at the N-1 position of the 2-azetidinone ring, and the C-4 substituent does not influence the yield or rate of the reaction. Optically pure versions of these compounds can also be synthesized using this method (Bandyopadhyay et al., 2012).

Fesulphos-Cu-Catalyzed Cycloaddition : Enantioenriched 3-pyrrolines were synthesized using a Fesulphos-Cu-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with trans-1,2-bisphenylsulfonyl ethylene, followed by reductive sulfonyl elimination. This method has been applied in the enantioselective synthesis of biologically active C-azanucleosides (López-Pérez et al., 2008).

Trifluoromethanesulfonic Acid-Catalyzed Friedel–Crafts Acylation : This process involves N-Protected and unprotected 2-azetidinones activated by superacidic trifluoromethanesulfonic acid reacting with aromatic compounds to produce β-amino aromatic ketones in good to excellent yields. Non-benzenoid aromatics like pyrrole have also been used successfully in this reaction (Anderson & Tepe, 2002).

Synthesis of Biological and Pharmacological Compounds

Synthesis of Substituted Azetidinones : The design of 2-azetidinone scaffold, particularly incorporating sulfonamide rings and derivatives, has gained interest due to its biological and pharmacological potencies. This involves the synthesis of complex structures such as 4-(3-chloro-2-oxo-4-aryllazetidin-1-yl)-2-(1-(3-ethoxy-4methoxyphenyl)-2-(methylsulfonyl)-ethyl)-2,4′-biisoindoline-1.1′3,3′-tetraones, highlighting the versatility and potential of these compounds in medicinal chemistry (Jagannadham et al., 2019).

Synthesis of Fluorine-Containing Compounds : An approach involving the Julia–Kocienski reaction has enabled the preparation of fluoroalkylidene-oxetanes and -azetidines from 3-oxetanone, 3-azetidinone, and fluorosulfones. These compounds are useful as precursors for fluorinated four-membered rings containing nucleic bases, esters, or aryl sulfone functions, and pyrrolidine rings (Laporte et al., 2015).

Green Synthesis of N-(2-azetidinonyl) 2,5-disubstituted Pyrroles : A green method has been developed for synthesizing N-(2-azetidinonyl) 2,5-disubstituted pyrroles, which are important in the drug discovery field. The method utilizes microwave irradiation and bismuth nitrate pentahydrate as a catalyst, indicating its potential application in developing potent pharmacologically active molecules (Bandyopadhyay et al., 2013).

Eigenschaften

IUPAC Name |

1-(3-cyclohexylsulfonylazetidin-1-yl)-2-pyrrol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c18-15(12-16-8-4-5-9-16)17-10-14(11-17)21(19,20)13-6-2-1-3-7-13/h4-5,8-9,13-14H,1-3,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWWHABIOCDVBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2934103.png)

![N-allyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934105.png)

![4-(4-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B2934111.png)

![1'-(2-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2934114.png)

![4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2934125.png)